Trimethyl pentane-1,3,5-tricarboxylate
CAS No.: 5464-63-1
Cat. No.: VC3772166
Molecular Formula: C11H18O6
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5464-63-1 |
|---|---|
| Molecular Formula | C11H18O6 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | trimethyl pentane-1,3,5-tricarboxylate |
| Standard InChI | InChI=1S/C11H18O6/c1-15-9(12)6-4-8(11(14)17-3)5-7-10(13)16-2/h8H,4-7H2,1-3H3 |
| Standard InChI Key | BAWAMGSZOXWVIB-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC(CCC(=O)OC)C(=O)OC |
| Canonical SMILES | COC(=O)CCC(CCC(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Fundamental Properties
Molecular Identity
Trimethyl pentane-1,3,5-tricarboxylate (CAS: 5464-63-1) is an organic triester with the molecular formula C₁₁H₁₈O₆. It is characterized by a pentane chain bearing three carboxyl groups that have been esterified with methyl groups. The compound's structure creates a symmetrical arrangement that influences its physical properties and chemical behavior.
Physical Properties
The compound exhibits distinct physical characteristics that make it valuable for various applications. These properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Weight | 246.26 g/mol |
| Density | 1.114 g/cm³ |
| Boiling Point | 281.1 °C |
| Flash Point | 116.8 °C |
| Appearance | Colorless liquid at room temperature |
These physical properties are consistent with its nature as a mid-sized organic ester, possessing moderate polarity due to the presence of multiple ester functional groups.
Chemical Identifiers
For precise identification in chemical databases and research literature, trimethyl pentane-1,3,5-tricarboxylate is associated with several standardized chemical identifiers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | Trimethyl pentane-1,3,5-tricarboxylate |
| InChI | InChI=1S/C11H18O6/c1-15-9(12)6-4-8(11(14)17-3)5-7-10(13)16-2/h8H,4-7H2,1-3H3 |
| InChI Key | BAWAMGSZOXWVIB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCC(CCC(=O)OC)C(=O)OC |
| DSSTOX Substance ID | DTXSID60280083 |
Synthesis and Preparation Methods
Laboratory Synthesis
The primary method for synthesizing trimethyl pentane-1,3,5-tricarboxylate involves the esterification of pentane-1,3,5-tricarboxylic acid with methanol in the presence of an acid catalyst. This reaction follows a well-established mechanism typical of carboxylic acid esterification. The general reaction equation can be represented as:
C₅H₈(CO₂H)₃ + 3CH₃OH → C₅H₈(CO₂CH₃)₃ + 3H₂O
This reaction typically requires heating under reflux conditions to drive the equilibrium toward the ester product, as the formation of water can otherwise limit the conversion efficiency.
Reaction Optimization
Successful synthesis of the compound with high yield and purity requires careful optimization of reaction parameters. The typical laboratory conditions involve:
-
Molar ratio of methanol to acid (typically excess methanol)
-
Catalyst concentration (commonly 5-10% sulfuric acid)
-
Reaction temperature (usually reflux temperature of the alcohol)
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Reaction time (typically 12-24 hours)
The use of dehydrating agents or continuous removal of water can significantly improve yields by shifting the equilibrium toward product formation.
Industrial Production Methods
For larger-scale production, continuous flow processes are often employed to enhance efficiency and yield. Industrial methods may utilize:
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Solid acid catalysts such as ion-exchange resins
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Continuous reactors with optimized heat and mass transfer
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In-line purification techniques to isolate the product efficiently
These approaches are designed to maximize conversion while minimizing waste generation and energy consumption.
Chemical Reactivity Profile
Key Reaction Pathways
Trimethyl pentane-1,3,5-tricarboxylate participates in several important reaction types due to its ester functionality:
Hydrolysis Reactions
The ester groups can undergo hydrolysis under both acidic and basic conditions, regenerating the original carboxylic acid. Under basic conditions, the reaction proceeds via saponification:
C₅H₈(CO₂CH₃)₃ + 3NaOH → C₅H₈(CO₂Na)₃ + 3CH₃OH
The reaction can be followed by acidification to obtain pentane-1,3,5-tricarboxylic acid.
Transesterification
The methyl ester groups can be exchanged with other alcohols in the presence of appropriate catalysts:
C₅H₈(CO₂CH₃)₃ + 3R-OH ⇌ C₅H₈(CO₂R)₃ + 3CH₃OH
This reaction is particularly valuable for synthesizing derivatives with modified properties.
Reduction Reactions
Strong reducing agents such as lithium aluminum hydride can reduce the ester groups to primary alcohols:
C₅H₈(CO₂CH₃)₃ + 6LiAlH₄ → C₅H₈(CH₂OH)₃ + 3CH₃OH
This transformation provides access to polyols that may have applications in polymer chemistry.
Reaction Conditions and Catalysts
The efficiency and selectivity of these reactions depend significantly on the choice of conditions and catalysts:
| Reaction Type | Typical Catalysts | Optimal Conditions |
|---|---|---|
| Hydrolysis | HCl, H₂SO₄, NaOH, KOH | Aqueous medium, heat |
| Transesterification | Sodium methoxide, H₂SO₄ | Excess alcohol, reflux |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions, low temperature |
The selection of appropriate conditions allows for control over reaction rates and product selectivity.
Biological Activity and Applications
Drug Delivery Applications
The compound shows promise in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients. This property can enhance the solubility and bioavailability of poorly soluble drugs, potentially improving their therapeutic efficacy.
Antioxidant Properties
Preliminary studies suggest that the compound may exhibit antioxidant activity, potentially mitigating oxidative stress in biological systems. This property could have implications for conditions associated with excessive free radical production.
Materials Science Applications
The unique structural features of trimethyl pentane-1,3,5-tricarboxylate make it valuable in materials science applications:
Metal-Organic Frameworks
Its three ester groups can coordinate with metal ions to form stable coordination complexes, which are essential for the construction of metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.
Polymer Chemistry
The compound can serve as a crosslinking agent in polymer synthesis, contributing to the development of materials with enhanced mechanical properties and thermal stability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about trimethyl pentane-1,3,5-tricarboxylate:
¹H NMR Features
The proton NMR spectrum typically shows:
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Methyl ester protons as singlets at δ ~3.6-3.8 ppm
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Methylene and methine protons of the pentane backbone at δ ~1.5-2.5 ppm
¹³C NMR Characteristics
Carbon NMR reveals:
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Carbonyl carbons at δ ~170 ppm
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Methoxy carbons at δ ~52 ppm
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Pentane backbone carbons at various chemical shifts between δ ~20-45 ppm
Infrared Spectroscopy
Infrared spectroscopy of the compound exhibits characteristic absorption bands:
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Strong C=O stretching vibrations at ~1710-1740 cm⁻¹
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C-O stretching of the ester groups at ~1250 cm⁻¹
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Aliphatic C-H stretching at ~2850-2950 cm⁻¹
Research Applications and Future Perspectives
Role in Porous Coordination Polymers
Recent research has explored the use of trimethyl pentane-1,3,5-tricarboxylate as a precursor in the development of porous coordination polymers. The compound's three carboxylate groups enable coordination with various metal ions to form metal-organic frameworks with defined pore architectures.
Design principles for these materials include:
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Linker geometry: The linear pentane backbone creates frameworks with specific pore sizes
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Functionalization: Post-synthetic modification enhances gas adsorption properties
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Thermal stability: The resulting frameworks exhibit thermal resilience up to ~300°C
Applications in Molecularly Imprinted Polymers
The compound has shown utility as a template in the preparation of molecularly imprinted polymers (MIPs) for selective recognition of specific analytes. As a flexible tricarboxylate template, it can create complementary cavities for target molecules in polymeric matrices.
Key aspects of this application include:
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Polymer synthesis through co-polymerization with appropriate functional monomers
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Enhanced selectivity compared to mono- and di-carboxylate templates
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Validation through solid-phase extraction coupled with analytical techniques
Nanoparticle Self-Assembly
Studies on dynamic nanoparticle self-assembly have investigated how the structural characteristics of tricarboxylates like trimethyl pentane-1,3,5-tricarboxylate affect assembly outcomes. The compound's flexible chain length enables adaptive binding to nanoparticle surfaces, facilitating the formation of stable three-dimensional superstructures.
Comparative Analysis with Related Compounds
Structural Analogues
Trimethyl pentane-1,3,5-tricarboxylate can be compared with several structural analogues to understand structure-activity relationships:
| Compound | Structural Difference | Distinctive Properties |
|---|---|---|
| Trimethyl 1,3,5-benzenetricarboxylate | Aromatic core instead of pentane | Higher rigidity, different coordination geometry |
| Trimethyl 1,2,4-benzenetricarboxylate | Aromatic core with different substitution pattern | Altered coordination properties |
| Triethyl pentane-1,3,5-tricarboxylate | Ethyl esters instead of methyl esters | Higher lipophilicity, different hydrolysis rates |
These structural variations lead to significant differences in physical properties, reactivity patterns, and applications.
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